molecular formula C28H46O2 B13802298 (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene CAS No. 67634-04-2

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene

Cat. No.: B13802298
CAS No.: 67634-04-2
M. Wt: 414.7 g/mol
InChI Key: UZCGMNMYZDLKDA-UHFFFAOYSA-N
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Description

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by the presence of two 3,7-dimethyl-6-octenyl groups attached to an ethylbenzene core through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with 2,2-bis(hydroxymethyl)ethylbenzene in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the alcohol and the hydroxymethyl groups of the ethylbenzene derivative. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the 3,7-dimethyl-6-octenyl groups to single bonds, resulting in saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)propane): Similar structure but with a propane core instead of ethylbenzene.

    (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)butane): Similar structure but with a butane core.

    (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)cyclohexane): Similar structure but with a cyclohexane core.

Uniqueness

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is unique due to its ethylbenzene core, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

67634-04-2

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2,2-bis(3,7-dimethyloct-6-enoxy)ethylbenzene

InChI

InChI=1S/C28H46O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-17,25-26,28H,10-11,14-15,18-22H2,1-6H3

InChI Key

UZCGMNMYZDLKDA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(CC1=CC=CC=C1)OCCC(C)CCC=C(C)C

Origin of Product

United States

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